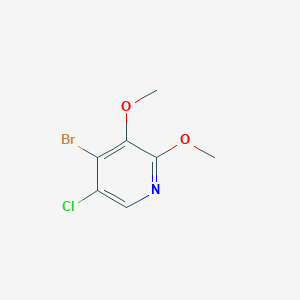

4-Bromo-5-chloro-2,3-dimethoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

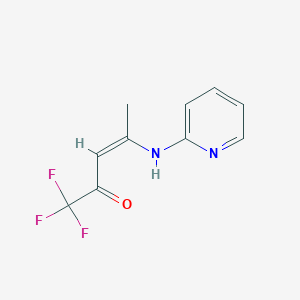

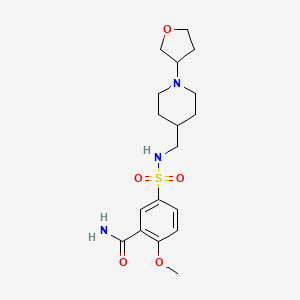

“4-Bromo-5-chloro-2,3-dimethoxypyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring structure . The bromo, chloro, and methoxy groups attached to the pyridine ring can potentially make this compound useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with bromo, chloro, and methoxy substituents. The exact spatial arrangement of these groups would depend on the specific synthesis process used .Chemical Reactions Analysis

As a halogenated pyridine derivative, “this compound” could potentially participate in various types of chemical reactions. For example, it might undergo nucleophilic substitution reactions at the halogen sites, or it could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would be influenced by the presence and position of the bromo, chloro, and methoxy groups .Aplicaciones Científicas De Investigación

Synthesis of Polyhalogenated 4,4'-bipyridines

Polyhalogenated 4,4'-bipyridines were synthesized starting from dihalopyridines. This process involved ortholithiation of 2-chloro-5-bromopyridine using bases like LDA or t-BuLi, leading to various halogenated 4,4'-bipyridines in moderate to good yields. The structural assignment of these compounds was confirmed through X-ray diffraction analysis, showcasing the method's utility in preparing halogenated pyridine derivatives (Abboud et al., 2010).

High-Pressure Reactions with Dimethyl Acetylenedicarboxylate

2-Halogenopyridines, including bromo- and chloro-derivatives, reacted with dimethyl acetylenedicarboxylate under high pressure (10 kbar) to yield adducts. This reaction showcases the reactivity of halopyridines under conditions that enhance their nucleophilicity, leading to the formation of complex pyridine derivatives (Matsumoto et al., 1978).

Structural and Vibrational Studies of Halogeno-derivatives of 7-azaindole

Research on the structures and vibrational spectra of halogeno-derivatives of 7-azaindole provided insights into the effects of bromo- and chloro-substitutions on molecular structure. This study utilized X-ray diffraction and vibrational spectroscopy to investigate the structural characteristics and dynamics of these compounds (Morzyk-Ociepa et al., 2018).

Sequential Determination of Bromate and Chlorite by Flow Techniques

A study on the sequential determination of bromate and chlorite in water purification systems explored the kinetic behavior of reactions involving bromate and chlorite with bromine. This research highlights the analytical applications of halopyridines in environmental chemistry, focusing on water treatment and the monitoring of disinfection byproducts (Alonso-mateos et al., 2008).

Arylation via Pd-Catalyzed Suzuki Cross-Coupling

2-Bromo-4-chlorophenyl-2-bromobutanoate underwent a Pd-catalyzed Suzuki cross-coupling reaction, demonstrating the compound's utility in synthesizing heteroarylpyridine derivatives. This study provides a pathway for modifying halopyridine derivatives for potential applications in materials science and pharmaceutical chemistry (Nazeer et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-5-chloro-2,3-dimethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2/c1-11-6-5(8)4(9)3-10-7(6)12-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDQCUSMGLVXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2979153.png)

![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)

![5-allyl-N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)

![3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2979157.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)

![2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2979161.png)

![N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2979164.png)

![4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2979165.png)